(R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate

N-oxycarbamate structural differentiation building block identity

(R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate (CAS 666706-32-7) is a chiral, Boc-protected N-oxycarbamate derivative built upon a γ-butyrolactone (2-oxotetrahydrofuran) scaffold. Its molecular formula is C₉H₁₅NO₅ with a molecular weight of 217.22 g/mol.

Molecular Formula C9H15NO5
Molecular Weight 217.22 g/mol
Cat. No. B12877612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate
Molecular FormulaC9H15NO5
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOC1CCOC1=O
InChIInChI=1S/C9H15NO5/c1-9(2,3)14-8(12)10-15-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1
InChIKeyPPKZGWMBPYREKX-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate – Chiral N-Oxycarbamate Building Block for Stereospecific Synthesis


(R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate (CAS 666706-32-7) is a chiral, Boc-protected N-oxycarbamate derivative built upon a γ-butyrolactone (2-oxotetrahydrofuran) scaffold. Its molecular formula is C₉H₁₅NO₅ with a molecular weight of 217.22 g/mol . The defining structural feature is an N–O bond linking the carbamate nitrogen to the C-3 oxygen of the tetrahydrofuran ring, with (R)-absolute configuration at that stereocenter (SMILES: CC(C)(C)OC(=O)NO[C@@H]1CCOC1=O) . This N-oxycarbamate architecture distinguishes it fundamentally from the far more common Boc-D-homoserine lactone (CAS 67198-86-1), which bears a standard N–C carbamate linkage. The compound is supplied as a research chemical with typical purity of 97%, a calculated density of 1.202 g/cm³, and a computed LogP of approximately 0.76–1.15 .

Why (R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate Cannot Be Replaced by Standard Boc-Homoserine Lactones


The N-oxycarbamate linkage in the target compound introduces an additional oxygen atom into the core scaffold that is absent in all standard Boc-homoserine lactone analogs. This structural difference produces measurable changes in physicochemical properties—higher topological polar surface area (TPSA 73.86 vs. PSA 64.63), an extra hydrogen-bond acceptor (5 vs. 4), and distinct LogP values—that directly affect molecular recognition, solubility, and chromatographic behavior [1]. More critically, the N–O bond is chemically orthogonal: it can be selectively cleaved under reductive or dissolving-metal conditions to unmask a hydroxylamine functionality tethered to a chiral lactone, a transformation that is impossible with conventional N–C carbamates [2]. In the context of stereospecific drug discovery—particularly for HIV-1 protease inhibitor P2 ligand design where the (R)-configuration and hydrogen-bonding capacity of the tetrahydrofuran scaffold are essential for S2 subsite backbone binding—substituting the oxycarbamate with a standard carbamate or the (S)-enantiomer would alter or abolish the desired binding interactions [3].

Quantitative Differentiation Evidence for (R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate vs. Closest Analogs


Molecular Formula and N–O Bond Presence: Direct Structural Differentiation from Boc-D-Homoserine Lactone

The target compound (CAS 666706-32-7) contains an N-oxycarbamate linkage (N–O–C=O) rather than the standard carbamate (N–C=O) present in Boc-D-homoserine lactone (CAS 67198-86-1). This is reflected in the molecular formula C₉H₁₅NO₅ (MW 217.22) versus C₉H₁₅NO₄ (MW 201.22)—a difference of exactly one oxygen atom (+16.00 Da) . The SMILES notation confirms the connectivity: CC(C)(C)OC(=O)NO[C@@H]1CCOC1=O for the target versus CC(C)(C)OC(=O)N[C@@H]1CCOC1=O for the carbamate analog, with the critical NO vs. N substitution at the tetrahydrofuran C-3 position .

N-oxycarbamate structural differentiation building block identity

Topological Polar Surface Area and Hydrogen-Bond Acceptor Capacity: Physicochemical Differentiation for Drug Design

The additional oxygen in the N-oxycarbamate confers measurably higher polarity and hydrogen-bond acceptor capacity. The target compound has a TPSA of 73.86 Ų and 5 H-bond acceptors, whereas Boc-D-homoserine lactone has a PSA of 64.63 Ų and 4 H-bond acceptors . This ΔTPSA of +9.23 Ų and the gain of one H-bond acceptor are directly attributable to the N–O oxygen atom, which can engage in additional hydrogen-bonding interactions with biological targets or alter chromatographic retention and solubility profiles .

TPSA hydrogen bonding drug-likeness physicochemical profiling

Chiral Configuration (R vs. S): Enantiomeric Differentiation for Stereospecific HIV-1 Protease Inhibitor P2 Ligand Design

The target compound bears the (R)-absolute configuration at the tetrahydrofuran C-3 position (SMILES: [C@@H]), whereas its enantiomer (S)-tert-butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate (CAS 666706-31-6) bears the (S)-configuration (SMILES: [C@H]) . Both enantiomers share identical molecular formula (C₉H₁₅NO₅), MW (217.22), calculated density (1.202 g/cm³), and refractive index (1.474), making chiral chromatographic methods or optical rotation measurements essential for identity verification . In the design of HIV-1 protease inhibitors, the stereochemistry of the tetrahydrofuran P2 ligand is critical: both enantiomers of substituted tetrahydrofuran derivatives have been synthesized stereoselectively using lipase-PS-catalyzed enzymatic resolution, and the correct enantiomer is required for productive hydrogen bonding with backbone atoms in the S2 subsite [1].

chiral resolution HIV-1 protease inhibitor P2 ligand enantioselective synthesis

N–O Bond as a Latent Hydroxylamine: Synthetic Utility for Hydroxamic Acid and N-Hydroxy Peptide Synthesis

N-Boc-O-alkyl hydroxylamines (oxycarbamates) are established precursors for hydroxylamine liberation: O-alkylation of tert-butyl N-hydroxycarbamate followed by acidic N-deprotection yields O-substituted hydroxylamines [1]. The target compound embeds this N-Boc-O-alkyl hydroxylamine motif within a chiral γ-butyrolactone, enabling access to lactone-appended hydroxylamines that can be directly converted to hydroxamic acids—key pharmacophores in metalloprotease inhibitors (e.g., matrix metalloproteinase and histone deacetylase inhibitors) . In contrast, Boc-D-homoserine lactone (N–C carbamate) lacks the N–O bond and cannot serve as a hydroxylamine precursor; deprotection of the standard carbamate yields a primary amine rather than a hydroxylamine, fundamentally altering the downstream chemistry .

hydroxylamine precursor hydroxamic acid synthesis metalloprotease inhibitor solid-phase synthesis

Commercial Availability, Purity, and Sourcing Differentiation: Procurement Landscape vs. Standard Boc-Homoserine Lactones

The target (R)-oxycarbamate (CAS 666706-32-7) is available from a limited number of suppliers at a standard purity of 97% (Leyan, Catalog No. 2217098), with sourcing from AKSci (Catalog No. 9079FR) . Its (S)-enantiomer (CAS 666706-31-6) is offered by a similarly restricted supplier base . By contrast, the standard carbamate analogs—Boc-D-Homoserine lactone (CAS 67198-86-1) and Boc-L-Homoserine lactone (CAS 40856-59-5)—are commodity building blocks available from dozens of suppliers worldwide, with Boc-L-Homoserine lactone reaching ≥99% purity by chiral HPLC at Chem-Impex International . Boc-D-Homoserine lactone is stocked by Sigma-Aldrich / BLD Pharmatech at 98% purity . The restricted supplier base for the oxycarbamate variants reflects their status as specialty intermediates, and procurement lead times and minimum order quantities may differ substantially from the widely stocked carbamate analogs.

commercial availability purity comparison specialty building block procurement

High-Value Application Scenarios for (R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate Based on Quantified Differentiation Evidence


Stereospecific Synthesis of HIV-1 Protease Inhibitor P2 Ligands Requiring (R)-Tetrahydrofuran Scaffolds

Medicinal chemistry programs developing next-generation HIV-1 protease inhibitors with nonpeptide P2 ligands can employ the target compound as a chiral building block for constructing (R)-configured tetrahydrofuran derivatives. As demonstrated by Ghosh et al. (Org. Biomol. Chem. 2024), substituted tetrahydrofuran P2 ligands promote hydrogen bonding and van der Waals interactions with backbone atoms in the S2 subsite, and both enantiomers are required in optically pure form for structure-activity relationship studies [1]. The (R)-oxycarbamate provides a pre-installed chiral center with the correct absolute configuration, plus an additional H-bond acceptor (the N–O oxygen, TPSA 73.86 vs. 64.63 for the carbamate) that may enhance backbone-binding interactions . The lactone moiety itself mimics the transition state of enzymatic hydrolysis, positioning this scaffold for inhibitor design targeting aspartyl proteases [1].

Chiral Hydroxamic Acid and Metalloprotease Inhibitor Synthesis via N–O Bond Deprotection

Research groups synthesizing hydroxamic acid-based metalloprotease inhibitors (MMP, ADAM, HDAC) or bacterial siderophore mimetics can leverage the N–O bond in the target compound as a masked hydroxylamine. Acidic cleavage of the Boc group liberates an O-(γ-butyrolactone)-substituted hydroxylamine, which can be directly acylated to furnish chiral hydroxamic acids [2]. This approach is chemically inaccessible from standard Boc-D-homoserine lactone, which would yield a primary amine upon deprotection rather than a hydroxylamine . The chiral lactone appendage provides an additional handle for further diversification or for introducing conformational constraint into the final inhibitor.

Enantioselective Building Block for N-Hydroxy Peptide and Peptidomimetic Synthesis

Peptidomimetic and modified peptide synthesis programs requiring N-hydroxy amino acid residues—found in naturally occurring hydroxamate siderophores, azapeptides, and certain protease inhibitors—can utilize the target compound as a protected, chiral N-hydroxy homoserine lactone equivalent. The (R)-configuration matches the D-homoserine stereochemical series, and the Boc group is compatible with standard solid-phase and solution-phase peptide synthesis protocols . The restricted commercial availability (97% purity, ~2 known suppliers) relative to commodity Boc-homoserine lactones necessitates advance procurement planning but secures access to a unique chemical space inaccessible from standard building blocks .

Chiral Reference Standard for Enantiomeric Purity Method Development

Given that the (R)- and (S)-oxycarbamate enantiomers (CAS 666706-32-7 and 666706-31-6, respectively) share identical molecular formula, molecular weight, calculated density (1.202 g/cm³), and refractive index (1.474), they cannot be distinguished by achiral analytical methods . Analytical development laboratories requiring authentic chiral reference standards for HPLC method validation, specific optical rotation calibration, or chiral capillary electrophoresis can procure the (R)-enantiomer as a characterized standard to establish enantiomeric purity assays for reaction monitoring and quality control of downstream chiral intermediates.

Quote Request

Request a Quote for (R)-tert-Butyl (2-oxotetrahydrofuran-3-yl)oxycarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.